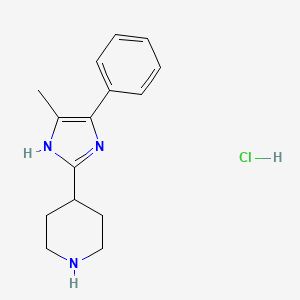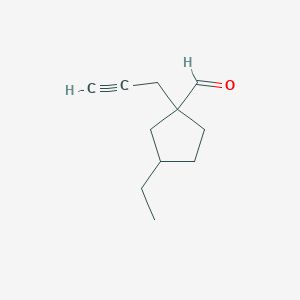
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H16O. It is a cyclopentane derivative featuring an ethyl group, a prop-2-yn-1-yl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the cyclocondensation of n-(prop-2-yn-1-yl) derivatives. One common method includes the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere, followed by the addition of propargyl bromide . The reaction mixture is then refluxed to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), propargyl bromide
Major Products:
Oxidation: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carboxylic acid
Reduction: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopentane derivatives.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The prop-2-yn-1-yl group can undergo cycloaddition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the compound’s ability to act as both an electrophile and a nucleophile, depending on the reaction conditions.
Comparison with Similar Compounds
3-Cyclopentyl-1-propyne: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
1,2-Dimethyl-3-ethylcyclopentane: Similar cyclopentane core but different substituents, leading to different chemical properties and reactivity.
Uniqueness: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde and an alkyne functional group. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-ethyl-1-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-6-11(9-12)7-5-10(4-2)8-11/h1,9-10H,4-8H2,2H3 |
InChI Key |
YZSHVTPNAMWNQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CC#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



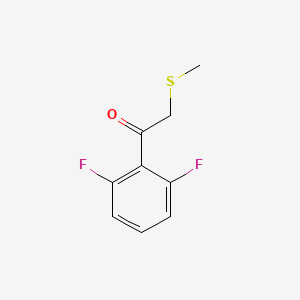
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)
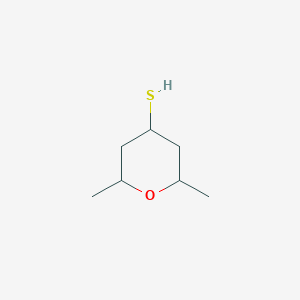

![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
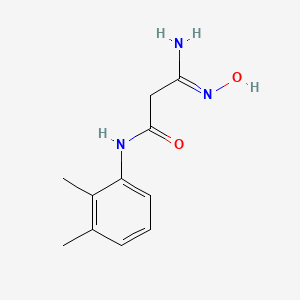
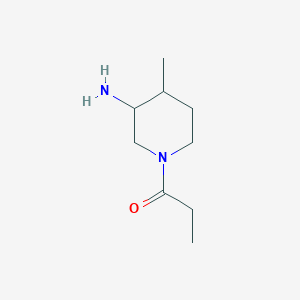
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)

